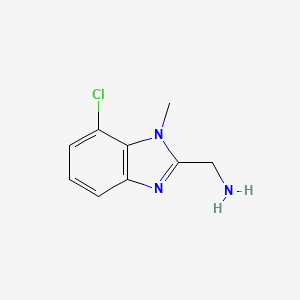
(7-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine
説明
(7-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine is a useful research compound. Its molecular formula is C9H10ClN3 and its molecular weight is 195.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(7-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine, with the molecular formula C9H10ClN3 and a molecular weight of 195.65 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H10ClN3
- Molecular Weight : 195.65 g/mol
- CAS Number : 1183212-04-5
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer research. Its structural features suggest potential interactions with biological targets involved in cell proliferation and apoptosis.
Antiproliferative Effects
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. The following table summarizes key findings regarding its antiproliferative activity:
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 23 - 33 | Inhibition of tubulin polymerization |
| MDA-MB-231 (TNBC) | 23 - 33 | Colchicine-binding site interaction |
| HL60 | 8.3 | Induction of apoptosis |
| HCT116 | 1.3 | Cell cycle arrest at G2/M phase |
The mechanisms through which this compound exerts its biological effects include:
- Tubulin Destabilization : The compound has been shown to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This leads to cell cycle arrest and ultimately apoptosis in cancer cells .
- Apoptosis Induction : Flow cytometry analyses reveal that treatment with this compound results in increased apoptotic markers in treated cells, indicating a potential role as an anticancer agent .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various experimental settings:
Study 1: Antiproliferative Activity in Breast Cancer Cells
A study published in MDPI evaluated several derivatives of benzodiazoles, including our compound of interest. It was found that the compound significantly reduced cell viability in MCF-7 cells with an IC50 value comparable to established chemotherapeutic agents .
Study 2: Mechanistic Insights into Cell Cycle Arrest
Another research article focused on the mechanism by which this compound induces G2/M phase arrest in cancer cells. The study utilized confocal microscopy to visualize microtubule organization post-treatment, confirming significant alterations consistent with tubulin destabilization .
特性
IUPAC Name |
(7-chloro-1-methylbenzimidazol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c1-13-8(5-11)12-7-4-2-3-6(10)9(7)13/h2-4H,5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRDEGYDWOYRLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=C1C(=CC=C2)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















